molecular formula C10H12IN B1464552 N-cyclobutyl-4-iodoaniline CAS No. 1249534-42-6

N-cyclobutyl-4-iodoaniline

Cat. No. B1464552
CAS RN: 1249534-42-6
M. Wt: 273.11 g/mol
InChI Key: DPAYFGAHWDZOQR-UHFFFAOYSA-N
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Description

“N-cyclobutyl-4-iodoaniline” is a chemical compound with the molecular formula C10H12IN . It is a derivative of aniline, where an iodine atom is attached to the 4th position of the phenyl ring and a cyclobutyl group is attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with an iodine atom at the 4th position and a cyclobutyl group attached to the nitrogen atom . The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

N-cyclobutyl-4-iodoaniline has a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in drug delivery systems, as an inhibitor of enzymes, and as a fluorescent probe for imaging. In addition, this compound has been used in the study of the structure and function of proteins and other biological molecules.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclobutyl-4-iodoaniline in lab experiments include its low cost, high purity, and versatility. It can be used as a substrate, ligand, inhibitor, and fluorescent probe, and it is compatible with a variety of techniques, such as enzyme assays and fluorescence microscopy. The main limitation of this compound is that its biochemical and physiological effects are largely unknown, so further research is needed to fully understand its effects.

Future Directions

The potential future directions for research on N-cyclobutyl-4-iodoaniline include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery, enzyme assays, and imaging. In addition, further research could be done to investigate the structure-activity relationship of this compound and its derivatives, as well as its potential interactions with other molecules. Finally, research could be done to investigate the potential toxicity of this compound and its derivatives.

Safety and Hazards

The safety data sheet for 4-Iodoaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

N-cyclobutyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAYFGAHWDZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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